Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a glycine-derived ester featuring dual aromatic substituents: a 2-methoxy-5-methylphenyl group and a 4-methylphenyl sulfonyl group attached to the nitrogen atom. This compound’s structure suggests applications in medicinal chemistry, such as enzyme inhibition or prodrug design, due to the sulfonamide group’s role in modulating bioactivity and stability .
Properties
IUPAC Name |
methyl 2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-13-5-8-15(9-6-13)25(21,22)19(12-18(20)24-4)16-11-14(2)7-10-17(16)23-3/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZPVQJYZVOLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (MMNG) is a sulfonamide compound with significant biological activity, particularly in the fields of cancer research and inflammation. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
- Chemical Formula : C18H21NO5S
- Molecular Weight : 363.43 g/mol
- CAS Number : 491844-30-5
- Solubility : Insoluble in water; soluble in organic solvents like ethanol and DMSO.
Antimicrobial Activity
MMNG has demonstrated notable antimicrobial properties. Research indicates that it exhibits inhibitory effects against various pathogenic bacteria and fungi. For instance, in a study assessing the antimicrobial efficacy of related compounds, MMNG showed moderate activity against strains such as Pseudomonas aeruginosa and Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
Anti-inflammatory Effects
MMNG has also been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is crucial for potential therapeutic applications in inflammatory diseases. Studies have shown that MMNG can reduce the levels of cytokines such as IL-6 and TNF-alpha in vitro, indicating its role in modulating inflammatory responses .
Anticancer Activity
The anticancer potential of MMNG is one of its most promising aspects. It has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. A detailed study indicated that MMNG induces apoptosis in these cells through the activation of caspase pathways .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 15 |
| Colon Cancer (HCT116) | 12 |
| Lung Cancer (A549) | 10 |
The mechanism by which MMNG exerts its biological effects involves multiple pathways:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Through activation of intrinsic apoptotic pathways.
- Cytokine Modulation : Reducing pro-inflammatory cytokine production.
Case Studies
- Study on Anticancer Efficacy : A study conducted on breast cancer cell lines revealed that treatment with MMNG resulted in significant apoptosis compared to untreated controls. Flow cytometry analysis showed an increase in annexin V-positive cells after exposure to MMNG .
- Inflammation Model : In a murine model of inflammation, administration of MMNG led to a marked decrease in paw edema and reduced levels of inflammatory markers, demonstrating its potential as an anti-inflammatory agent .
Safety and Toxicity
Toxicity studies indicate that MMNG is relatively safe at low concentrations but may exhibit cytotoxicity at higher doses. It is essential to adhere to safety protocols when handling this compound in laboratory settings .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Backbone Variations
The compound’s structural analogs vary in backbone (e.g., glycinate vs. tryptophan) and substituent electronic/steric profiles. Key comparisons include:
Table 1: Substituent and Backbone Comparison
Key Observations:
- Electron Effects: The target compound’s 2-methoxy-5-methylphenyl group provides electron-donating effects, stabilizing the sulfonamide group.
- Steric Considerations : Compound 43’s tryptophan backbone introduces significant steric bulk compared to the glycinate backbone, which may reduce bioavailability or enzymatic recognition .
Physicochemical and Reactivity Profiles
Limited direct data on the target compound’s properties necessitate inferences from structural analogs:
Oxidation Potential and Stability :
- Compound 43’s tryptophan backbone has measured oxidation potentials, suggesting susceptibility to redox reactions. The glycinate backbone in the target compound likely exhibits higher oxidative stability due to the absence of redox-active indole .
- The 4-methylphenyl sulfonyl group in both the target compound and Compound 43 may confer similar resistance to hydrolysis compared to non-sulfonylated analogs.
Q & A
Basic: What are the critical steps in synthesizing Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate?
The synthesis typically involves a multi-step approach:
Amino acid functionalization : Glycine esterification to introduce the methyl ester group.
Sulfonamide formation : Reacting the glycine derivative with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
Aromatic substitution : Coupling the sulfonamide intermediate with 2-methoxy-5-methylphenyl groups via nucleophilic substitution or Buchwald-Hartwig amination .
Purification : Column chromatography or recrystallization to isolate the final product.
Key challenges include controlling regioselectivity during aromatic substitution and minimizing hydrolysis of the sulfonamide group .
Basic: How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- NMR spectroscopy : - and -NMR to confirm substitution patterns on aromatic rings and sulfonamide connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- X-ray crystallography : For absolute stereochemistry confirmation in crystalline derivatives .
For example, methoxy and methylphenyl groups produce distinct splitting patterns in -NMR (δ 3.8–4.2 ppm for methoxy; δ 2.3–2.5 ppm for methyl groups) .
Basic: What initial biological screening assays are recommended for this compound?
Primary screens include:
- Enzyme inhibition assays : Test against cyclooxygenase (COX-1/COX-2) due to structural similarity to sulfonamide-based anti-inflammatory agents .
- Antimicrobial susceptibility testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .
Dose-response curves (IC/EC) should be generated for quantitative analysis .
Advanced: How can reaction conditions be optimized to improve sulfonamide coupling efficiency?
Optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)) for cross-coupling reactions, with ligand optimization (e.g., Xantphos) to reduce side products .
- Temperature control : Maintain 60–80°C to balance reaction rate and decomposition .
- Real-time monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
Response surface methodology (RSM) can model interactions between variables (e.g., temperature, catalyst loading) to maximize yield .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Discrepancies often arise from:
- Substituent positioning : Methoxy vs. methyl groups at the 2- and 5-positions on the phenyl ring alter steric hindrance and electronic effects, impacting target binding .
- Sulfonamide vs. carbamate linkages : Sulfonamide derivatives (e.g., this compound) show higher COX-2 selectivity than carbamate analogs due to stronger hydrogen bonding .
Methodological approach :
SAR analysis : Compare activity data across analogs with systematic structural variations.
Computational docking : Use AutoDock Vina to predict binding affinities to COX-2 (PDB: 5KIR) .
Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of target interactions .
Advanced: What strategies mitigate degradation during purification?
Degradation pathways include:
- Ester hydrolysis : Avoid aqueous workup; use anhydrous solvents (e.g., ethyl acetate) and silica gel with low water content .
- Sulfonamide cleavage : Minimize exposure to strong acids/bases; employ neutral pH buffers during column chromatography .
- Oxidation : Add antioxidants (e.g., BHT) to storage solutions and purge with inert gas (N) .
Advanced: How to design experiments probing molecular interactions with enzyme targets?
Surface plasmon resonance (SPR) : Immobilize COX-2 on a sensor chip to measure binding kinetics (k, k) .
Fluorescence quenching : Monitor changes in tryptophan fluorescence of the enzyme upon compound binding .
Mutagenesis studies : Introduce point mutations (e.g., Arg120Ala in COX-2) to identify critical binding residues .
Advanced: What analytical methods validate purity and stability in formulation studies?
- HPLC-DAD/MS : Use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .
- Accelerated stability testing : Incubate at 40°C/75% RH for 6 months; monitor degradation via peak area analysis .
- X-ray powder diffraction (XRPD) : Assess crystallinity changes under stress conditions .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) with polysorbate 80 to enhance solubility without cytotoxicity .
- Nanoparticle encapsulation : Formulate with PLGA nanoparticles (size: 100–200 nm) for sustained release .
- pH adjustment : Solubilize in phosphate buffer (pH 7.4) with cyclodextrin derivatives (e.g., HP-β-CD) .
Advanced: What computational tools predict metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
